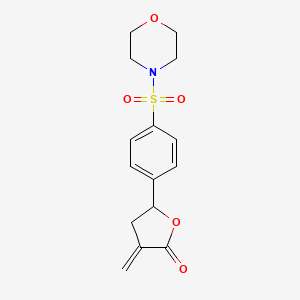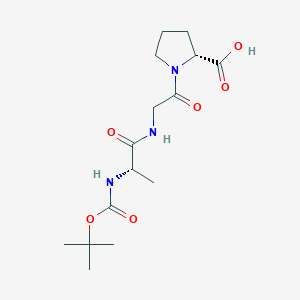
2-Phenylquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a phenyl group at the second position and a thiol group at the eighth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-8-thiol typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Phenylquinoline-8-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylquinoline-8-thiol involves its interaction with specific molecular targets and pathways:
Efflux Pump Inhibition: It inhibits bacterial efflux pumps, thereby increasing the intracellular concentration of antibiotics and enhancing their efficacy.
Antimicrobial Activity: It destabilizes bacterial cell membranes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
2-Phenylquinoline-8-thiol can be compared with other quinoline derivatives:
2-Phenylquinoline: Lacks the thiol group, which limits its reactivity and applications compared to this compound.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and applications.
Phenothiazine: A structurally similar compound with sulfur and nitrogen heteroatoms, widely used in medicinal chemistry and materials science.
Uniqueness: The presence of both the phenyl and thiol groups in this compound imparts unique chemical reactivity and a broad spectrum of applications, making it a valuable compound in various research fields .
Properties
CAS No. |
15759-12-3 |
|---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-phenylquinoline-8-thiol |
InChI |
InChI=1S/C15H11NS/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H |
InChI Key |
JFEMPPJKKBHYRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3S)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)
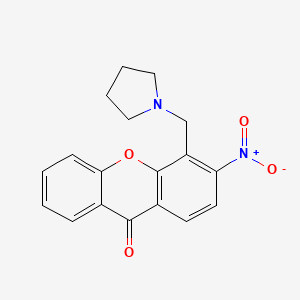
![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)




![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)
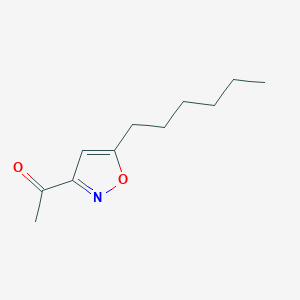
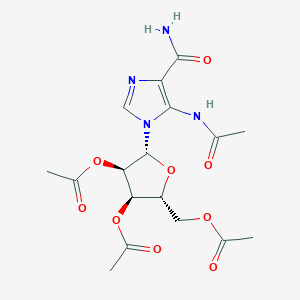
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
